An In-Depth Technical Guide to (S)-But-3-yn-2-amine Hydrochloride: A Key Chiral Building Block
An In-Depth Technical Guide to (S)-But-3-yn-2-amine Hydrochloride: A Key Chiral Building Block
Abstract: (S)-But-3-yn-2-amine hydrochloride is a valuable chiral propargylamine that serves as a critical intermediate in synthetic organic chemistry and drug discovery. Its unique structural combination of a stereogenic center, a terminal alkyne, and a primary amine makes it a versatile precursor for constructing complex, nitrogen-containing molecules with high enantiopurity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on the practical insights required by researchers and drug development professionals.
Introduction: The Strategic Importance of Chiral Propargylamines
Chiral amines are ubiquitous scaffolds in pharmaceuticals and bioactive natural products. Among them, propargylamines—compounds containing both an amine and an alkyne functional group—have gained significant prominence as versatile building blocks.[1][2] The alkyne moiety can participate in a wide array of transformations, including cycloadditions, cross-coupling reactions (such as the Sonogashira coupling), and nucleophilic additions, enabling the rapid elaboration of molecular complexity.[3]
(S)-But-3-yn-2-amine, in particular, offers a simple yet powerful chassis for asymmetric synthesis. The presence of a defined stereocenter adjacent to the reactive propargyl group allows for the diastereoselective construction of new chiral centers, making it a sought-after intermediate in the synthesis of nitrogen heterocycles and other key pharmacophores.[4][5] This guide will delve into the core technical data and methodologies associated with its hydrochloride salt, the common form for storage and handling due to its increased stability and crystallinity over the free base.
Physicochemical and Structural Properties
(S)-But-3-yn-2-amine hydrochloride is a solid at room temperature. As with many amine hydrochlorides, it is hygroscopic and moisture-sensitive, necessitating storage under an inert atmosphere.[6]
Structural Representation
The fundamental structure consists of a four-carbon chain with a terminal alkyne, a primary amine at the C-2 position, and a methyl group. The "(S)" designation defines the absolute stereochemistry at the chiral C-2 center.
Caption: Structure of (S)-But-3-yn-2-amine hydrochloride.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 42105-26-0 | [7] |
| Molecular Formula | C₄H₈ClN | [8] |
| Molecular Weight | 105.57 g/mol | [7][8] |
| Appearance | Solid | |
| Storage Conditions | 4°C, Protect from light, Store under nitrogen | |
| Sensitivity | Moisture sensitive | [6] |
Spectroscopic Profile
Detailed spectroscopic data is paramount for confirming the identity and purity of the compound during synthesis and subsequent reactions. While a comprehensive public database entry for the hydrochloride salt is sparse, the expected spectral characteristics can be inferred from the structure and data on the free amine and related compounds.
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¹H NMR (Proton NMR): The spectrum would be expected to show a quartet for the proton at the C2 chiral center, a doublet for the C1 methyl protons, a singlet or doublet for the terminal alkyne proton at C4, and a broad singlet for the ammonium protons. The coupling between the C2 and C4 protons across the alkyne (long-range coupling) would be small.
-
¹³C NMR (Carbon NMR): Distinct signals are expected for the four carbon atoms. The alkyne carbons (C3 and C4) would appear in the characteristic region of ~70-90 ppm, while the chiral C2 carbon and the C1 methyl carbon would be found in the aliphatic region.
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IR (Infrared) Spectroscopy: Key vibrational modes would include a sharp, weak peak around 3300 cm⁻¹ for the C≡C-H stretch, a peak in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch, and broad absorptions in the 2400-3200 cm⁻¹ range characteristic of the ammonium (NH₃⁺) group.
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Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion for the free base [M-Cl]⁺ at m/z 69.0578 (as C₄H₇N).[9]
Synthesis and Handling
Asymmetric Synthesis Protocol
The most reliable method for producing enantiomerically pure (S)-But-3-yn-2-amine is through the asymmetric reduction of the corresponding ketone, 3-butyn-2-one. The Noyori asymmetric transfer hydrogenation is a well-established and highly effective method for this transformation.[10][11]
Workflow: Asymmetric Synthesis of (S)-But-3-yn-2-ol
Caption: Synthetic workflow from ketone to hydrochloride salt.
Detailed Experimental Protocol (Adapted from related procedures[11][12]):
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Asymmetric Reduction: To a solution of 3-butyn-2-one in a 5:2 mixture of formic acid and triethylamine, add a catalytic amount (~0.1 mol%) of the appropriate (R,R)-Noyori Ru(II) catalyst. Stir the reaction at room temperature until complete conversion is observed by TLC or GC. Work up the reaction by quenching with aqueous sodium bicarbonate and extracting with an organic solvent (e.g., diethyl ether). Purify by column chromatography to yield (S)-but-3-yn-2-ol.
-
Causality: The use of the Noyori catalyst with a specific chirality ((R,R) in this case) directs the hydride attack to one face of the prochiral ketone, establishing the (S) stereocenter with high enantiomeric excess.
-
-
Conversion to Amine (via Azide):
-
Dissolve the (S)-but-3-yn-2-ol in dichloromethane and cool to 0 °C. Add triethylamine followed by dropwise addition of methanesulfonyl chloride (MsCl). Stir until the alcohol is fully consumed.
-
Work up the reaction to isolate the crude mesylate. Without extensive purification, dissolve the mesylate in DMF and add sodium azide (NaN₃). Heat the reaction to facilitate the Sₙ2 displacement of the mesylate by the azide.
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After aqueous workup, the resulting (S)-4-azidobut-1-yne is reduced. A common method is hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst, or chemical reduction with a reagent like lithium aluminum hydride (LiAlH₄).
-
Justification: This three-step sequence (mesylation, azide displacement, reduction) is a standard and reliable method for converting a chiral alcohol to a primary amine with inversion of stereochemistry at the chiral center. To obtain the (S)-amine, one would start with the (R)-alcohol. Alternatively, a Mitsunobu reaction followed by reduction can achieve the conversion with retention of configuration.
-
-
Hydrochloride Salt Formation: Dissolve the purified (S)-But-3-yn-2-amine free base in a minimal amount of anhydrous diethyl ether. To this solution, add a stoichiometric amount of a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.[12]
-
Trustworthiness: This is a standard, high-yielding method for forming amine hydrochlorides. The precipitation of the salt from a non-polar solvent ensures high purity and easy isolation.
-
Safety and Handling
(S)-But-3-yn-2-amine hydrochloride and its free base should be handled with care in a well-ventilated fume hood. The free amine is classified as harmful if swallowed and may cause an allergic skin reaction.[9] General precautions for handling similar amine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Keep away from moisture and strong oxidizing agents.[14]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If ingested, rinse mouth and seek immediate medical attention.[13]
Reactivity and Applications in Drug Development
The synthetic utility of (S)-But-3-yn-2-amine hydrochloride lies in the orthogonal reactivity of its amine and alkyne functionalities. The amine can be protected (e.g., as a Boc-carbamate) to allow for selective reactions at the alkyne, or it can be used directly as a nucleophile.[15][16]
Key Reactions:
-
N-Functionalization: The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This is a foundational step in building more complex molecular scaffolds.
-
A³ Coupling (Aldehyde-Alkyne-Amine): While this compound is a product of an A³-type synthesis, its N-protected form can act as the alkyne component in subsequent multi-component reactions, demonstrating its role as a versatile building block.[1]
-
Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and regioselective formation of 1,2,3-triazoles to link molecular fragments.
-
Cyclization Reactions: Propargylamines are key precursors for synthesizing a vast range of nitrogen-containing heterocycles like pyrroles and pyridines, which are privileged structures in medicinal chemistry.[2]
Logical Workflow in Drug Discovery
Caption: Strategic use of (S)-But-3-yn-2-amine in synthesis.
This strategic workflow highlights how the compound can be used to first build a core molecular scaffold via reactions at the alkyne, followed by diversification at the amine functionality, which is a common and powerful strategy in creating libraries of compounds for biological screening.[17]
Conclusion
(S)-But-3-yn-2-amine hydrochloride is more than just a simple chemical; it is a strategic tool for the modern synthetic chemist. Its stereodefined structure and dual functionality provide a reliable and versatile entry point into the synthesis of complex chiral molecules. The robust methods for its synthesis and the predictable reactivity of its functional groups ensure its continued importance in academic research and as a key building block in the pharmaceutical industry's quest for novel therapeutics. Understanding its properties, synthesis, and handling is essential for any scientist looking to leverage the power of chiral propargylamines in their work.
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(Illustrative)